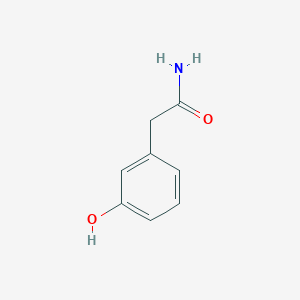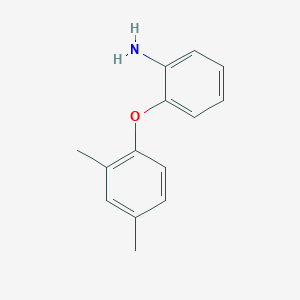
2-(2,4-Dimethylphenoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dimethylphenoxy)aniline is a chemical compound that is related to aniline derivatives. Aniline and its derivatives are known for their application in polymer synthesis and their electrochemical properties. The dimethyl groups on the benzene ring can influence the electronic structure and reactivity of the molecule .
Synthesis Analysis
The synthesis of related aniline derivatives often involves chemical or electrochemical methods. For instance, dimethyl-aniline polymers have been synthesized and studied for their structure and properties . While the specific synthesis of 2-(2,4-Dimethylphenoxy)aniline is not detailed in the provided papers, similar compounds like 2-(diphenylphosphinylmethoxy)aniline have been synthesized, and their structure confirmed by various spectroscopic methods .
Molecular Structure Analysis
The molecular structure of aniline derivatives is crucial for their properties and applications. X-ray diffraction analysis has been used to determine the crystal structure of related compounds, such as 2-(diphenylphosphinylmethoxy)aniline, which exhibits hydrogen bonding in its crystalline form . The presence of substituents on the benzene ring, such as methyl groups, can affect the overall geometry and electronic distribution within the molecule.
Chemical Reactions Analysis
Aniline derivatives undergo various chemical reactions, including polymerization and reactions with oxidizing agents. For example, the ozonolysis of 2,4-xylidine (a dimethyl-aniline derivative) in acidic aqueous solution has been studied, revealing primary reaction products and suggesting mechanisms involving electron transfer and substitution reactions . These reactions can lead to the formation of different products depending on the reaction conditions and the presence of catalysts or additional reagents.
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives are influenced by their molecular structure. The electronic structure of polydimethylanilines, for example, can be modified by acid-base treatments, which in turn affect their electrochemical properties . The presence of dimethyl groups can also impact the solubility, boiling point, and melting point of the compound. The electrochemical synthesis of polymers based on aniline derivatives has been optimized to produce materials with high conductivity and desirable porosity for applications such as dye-sensitized solar cells .
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Chemical Properties
- Synthesis of Vortioxetine Precursor : A high-yielding, eco-friendly synthesis method for 2-[(2,4-dimethylphenyl)thio]aniline, a precursor to the drug vortioxetine, is described. This method is applicable on a multi-gram scale and involves the reaction of bis(2,4-dimethyl)iodonium bromide with commercial 2-aminophenyl disulfide in deep eutectic solvents (Zisopoulou et al., 2020).
- Structure and Redox Properties of Brominated Oligo(N-phenyl-m-aniline)s : Research on all-para-brominated poly(N-phenyl-m-aniline)s reveals insights into their structure and redox properties. These compounds can be synthesized in a one-pot procedure, and their redox properties were explored through UV-vis and EPR measurements (Ito et al., 2002).
2. Material Science Applications
- Fluorescent Polymeric Films : A study on the synthesis of polyurethane cationomers with anil groups highlighted the potential for creating fluorescent polymeric films. The research focused on the structure and photochromic mechanism of salicylideneanil units, which exhibit excited state intramolecular proton transfer (Buruianǎ et al., 2005).
- Amorphous Molecular Materials for Electroluminescence : A novel class of color-tunable emitting amorphous molecular materials, including 4-dimesitylboryl-N,N-bis(9,9-dimethylfluoren-2-yl)aniline, has been designed for use in organic electroluminescent devices. These materials are characterized by reversible anodic oxidation and cathodic reduction, intense fluorescence emission, and the ability to form stable amorphous glasses (Doi et al., 2003).
3. Environmental Studies
- Ozonolysis in Acidic Aqueous Solution : Research into the ozonolysis of 2,4-xylidine (2,4-dimethyl-aniline) in acidic aqueous solution helps understand the environmental impact and degradation pathways of this compound. The study identified primary reaction products and their evolution, providing insight into the reactions occurring in natural water systems (Machulek et al., 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(2,4-dimethylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-7-8-13(11(2)9-10)16-14-6-4-3-5-12(14)15/h3-9H,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQNUMZUANLZQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC=CC=C2N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60484862 |
Source


|
| Record name | 2-(2,4-DIMETHYLPHENOXY)ANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60484862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylphenoxy)aniline | |
CAS RN |
60287-72-1 |
Source


|
| Record name | 2-(2,4-DIMETHYLPHENOXY)ANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60484862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

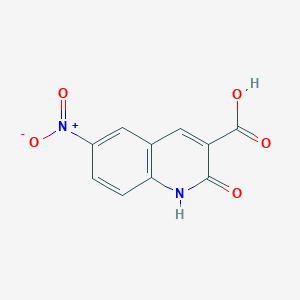
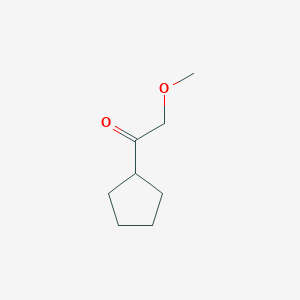
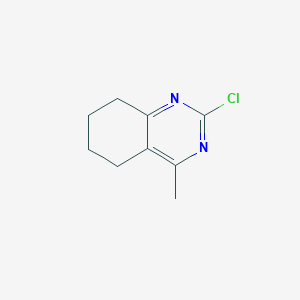
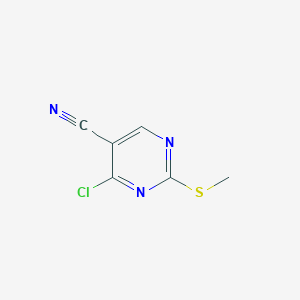
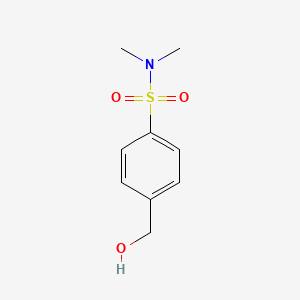
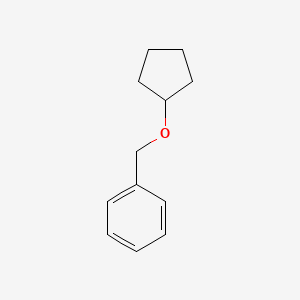
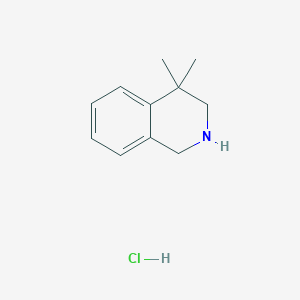
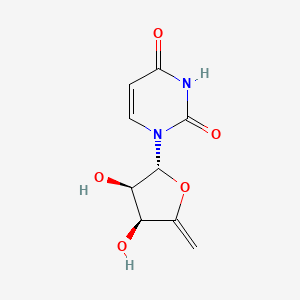
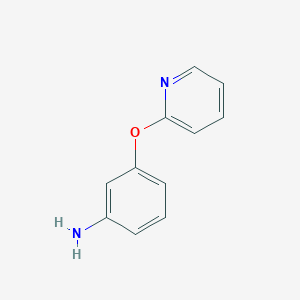
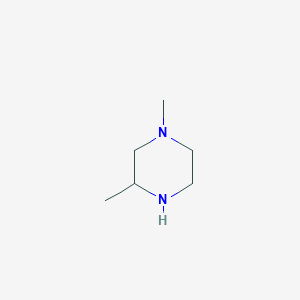
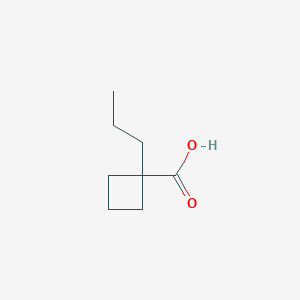

![3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B1355158.png)
